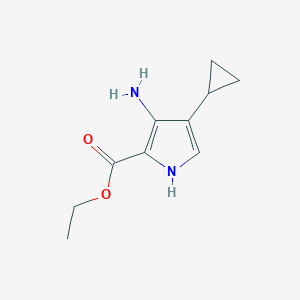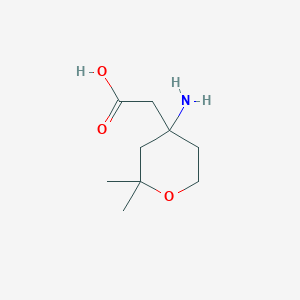![molecular formula C11H16OS B13059912 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclopentanol ring substituted with a thiophene-3-yl ethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-yl ethyl bromide with cyclopentanone in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). After the reaction, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 2-[2-(Thiophen-3-yl)ethyl]cyclopentanone
Reduction: 2-[2-(Thiophen-3-yl)ethyl]cyclopentane
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Scientific Research Applications
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and cyclopentanol moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Thiophen-2-yl)ethyl]cyclopentan-1-ol: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
Thiophene-3-ethanol: Lacks the cyclopentanol ring, making it less complex.
Uniqueness
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and a thiophene-3-yl ethyl group. This structure provides a unique set of chemical and biological properties that are not observed in simpler or differently substituted analogs .
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-3-1-2-10(11)5-4-9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI Key |
KXCYJZBGGVILPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)
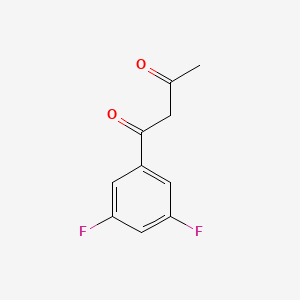
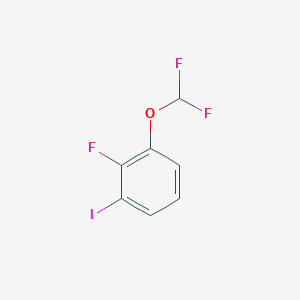
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
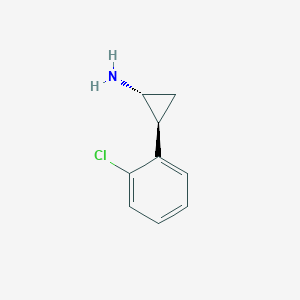
![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)



